(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-3-(4-Chlorophenyl)-5-[(3-Chlorophenyl)Methylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-One (CAS: 292169-34-7, MFCD01963848) is a rhodanine derivative characterized by:
- Substituents: A 4-chlorophenyl group at position 3 and a 3-chlorophenylmethylidene group at position 5.
- Key Features: The E-configuration of the benzylidene moiety ensures a planar, conjugated structure, enhancing π-π stacking interactions. The thioxo group at position 2 enables hydrogen bonding and metal coordination .
Properties
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS2/c17-11-4-6-13(7-5-11)19-15(20)14(22-16(19)21)9-10-2-1-3-12(18)8-10/h1-9H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXKRKMKDMPTLB-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-chlorobenzylidene thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the thiazolidinone ring. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that thiazolidine derivatives exhibit various pharmacological properties, including:
- Antimicrobial Activity : Thiazolidine derivatives have shown significant antibacterial and antifungal properties. Studies suggest that the compound can inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Compounds similar to (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have been evaluated for their anticancer activity. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
- Anti-inflammatory Effects : Research has demonstrated that thiazolidine derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have explored the applications of this compound in various fields:
- Antimicrobial Research : A study published in Molecules demonstrated the antimicrobial efficacy of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazolidine structure could enhance activity against resistant strains .
- Cancer Therapy : In vitro studies have shown that thiazolidine compounds can inhibit cancer cell proliferation. For instance, one study highlighted the potential of these compounds to induce apoptosis in breast cancer cells by activating caspase pathways .
- Inflammation Modulation : Research has indicated that thiazolidine derivatives can reduce inflammation markers in animal models of arthritis. This suggests a therapeutic role in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Structural and Electronic Comparisons
Key Insights :
- Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature enhances oxidative stability compared to methoxy’s electron-donating effects, which may improve solubility but reduce metabolic resistance .
- Furan vs. Benzene : The furan ring in MFCD00547057 introduces a polar oxygen atom, increasing solubility but reducing π-π stacking efficiency compared to the target compound’s benzene ring .
Isomeric and Configurational Differences
- E vs. Z Isomers: The target compound’s E-configuration minimizes steric clash between substituents, promoting planarity and conjugation. In contrast, Z-isomers (e.g., ) exhibit non-planar structures, reducing intermolecular interactions and crystallinity .
- Spatial Arrangement : Crystallographic studies using SHELX and ORTEP-3 reveal that E-isomers form tighter molecular packing, enhancing thermal stability compared to Z-analogs.
Heterocyclic Modifications
- However, increased molecular weight (~400+ g/mol) may reduce bioavailability.
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Solubility Trends
Key Findings :
- Nitro Groups : The nitro substituent in 67664-29-3 enhances redox activity, useful in prodrug activation but increases toxicity risks .
- Thiazolidinedione Core : Compounds like 157375-63-8 exhibit improved solubility (due to dione groups) but reduced metabolic stability compared to the target’s thioxo group .
Research Tools and Methodologies
Biological Activity
The compound (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific thiazolidin-4-one derivative, focusing on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.
Structural Characteristics
Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific substitutions on the phenyl rings in this compound significantly influence its biological activity. The presence of chlorine substituents enhances the compound's reactivity and potential therapeutic effects.
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties. Studies indicate that compounds with specific substitutions can inhibit cancer cell proliferation effectively. For instance:
- In vitro studies demonstrated that thiazolidin-4-one derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values for these compounds often fall within the low micromolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.31 |
| 2 | HepG2 | 0.16 |
| 3 | HT-29 | 0.12 |
Antimicrobial Activity
The antimicrobial efficacy of thiazolidin-4-one derivatives has also been extensively studied. The compound has shown activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial studies revealed that compounds with chlorophenyl groups exhibit enhanced inhibition against pathogens like Escherichia coli and Staphylococcus aureus. For example, one derivative displayed an inhibition percentage of 91.66% against S. aureus and 88.46% against E. coli in specific assays .
| Bacteria | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 91.66 |
| Escherichia coli | 88.46 |
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation:
- Studies using the ABTS assay indicated that certain derivatives possess strong antioxidant properties, with some achieving high percentages of inhibition (up to 81.8%) . This activity is crucial for mitigating oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly dependent on their chemical structure:
- Substituent Effects : The position and nature of substituents on the aromatic rings significantly affect biological outcomes. Chlorine substituents generally enhance activity.
- Functional Groups : The presence of electron-withdrawing groups increases the reactivity of the compound, making it more effective in biological systems.
Case Studies
Recent research has documented various case studies highlighting the efficacy of thiazolidin-4-one derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with α-chloroketones or α-chloroacetic acid derivatives in refluxing DMF/acetic acid mixtures. Sodium acetate is often used as a base to facilitate deprotonation and cyclization . Key steps include controlling the stereochemistry of the benzylidene group (E/Z configuration) through reaction temperature and solvent polarity .
- Validation : Monitor reaction progress via TLC or HPLC. Purify the product using recrystallization (e.g., DMF-ethanol mixtures) to achieve >95% purity .
Q. How is the structural configuration of this compound confirmed experimentally?
- Techniques :
- X-ray crystallography resolves the E-configuration of the benzylidene group and hydrogen-bonding networks in the crystal lattice .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions. The thioxo group (C=S) appears as a distinct singlet at ~170 ppm in ¹³C NMR .
- FT-IR identifies the C=S stretch (1150–1250 cm⁻¹) and carbonyl (C=O) vibrations (1650–1750 cm⁻¹) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Approach : Test polar aprotic solvents (DMF, DMSO) mixed with acetic acid or ethanol. For example, DMF-acetic acid (1:2 v/v) yields needle-like crystals suitable for X-ray analysis . Solubility in non-polar solvents (e.g., toluene) is poor due to the thiazolidinone ring’s polarity .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s biological activity?
- Experimental Design :
- Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the phenyl rings.
- Assess antibacterial activity via MIC assays against Staphylococcus aureus and Escherichia coli. Correlate substituent Hammett constants (σ) with bioactivity using QSAR models .
- Contradiction Note : Chlorine substituents (as in the parent compound) may enhance antifungal activity but reduce solubility, complicating formulation .
Q. What strategies mitigate byproduct formation during electrophilic substitution reactions?
- Optimization :
- Use Lewis acid catalysts (e.g., AlCl₃) to direct substitution to the para position of the benzylidene group.
- Monitor reaction kinetics via in situ Raman spectroscopy to detect intermediates like sulfoxides or sulfones, which form under oxidative conditions .
- Data Conflict : Overly aggressive oxidation can degrade the thiazolidinone ring; use controlled reagents like meta-chloroperbenzoic acid (mCPBA) .
Q. How does the compound’s stability vary under physiological conditions?
- Stability Protocol :
- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Quantify degradation products (e.g., hydrolyzed thioxo groups) via LC-MS.
- Key Finding : The thioxo group is susceptible to hydrolysis in acidic conditions, necessitating enteric coatings for oral delivery .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Modeling Workflow :
- Perform molecular docking (AutoDock Vina) against enzymes like dihydrofolate reductase (DHFR) or β-lactamase. Validate with MD simulations (GROMACS) to assess binding stability.
- Limitation : DFT calculations may underestimate steric clashes with bulky chlorophenyl groups; refine with MM-PBSA free-energy calculations .
Key Challenges and Solutions
- Crystallization Issues : Polymorphism can arise due to solvent polarity. Use seed crystals from DMF-acetic acid to ensure consistent crystal packing .
- Stereochemical Control : The E-configuration is thermodynamically favored, but Z-isomers may form at low temperatures. Isolate via column chromatography (silica gel, hexane:EtOAc 3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
